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4-Oxochroman-7-yl pivalate

Cat. No.: B11768438
M. Wt: 248.27 g/mol
InChI Key: VQFACGBKCVFFHT-UHFFFAOYSA-N
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Description

Significance of Chromanone Scaffolds in Synthetic Organic Chemistry

The chromanone, or chroman-4-one, scaffold is a heterocyclic compound that serves as a fundamental building block in medicinal chemistry. nih.gov Structurally, it features a benzene (B151609) ring fused to a dihydropyran ring. nih.gov This core is present in a multitude of natural products, particularly polyphenols, and synthetic compounds. nih.gov The absence of a C2-C3 double bond distinguishes it from the related chromone (B188151) structure, leading to significant variations in biological activities. nih.govnih.gov

The chromanone framework is considered a "prerogative therapeutic scaffold" due to its prevalence in molecules exhibiting a wide array of pharmacological activities. nih.govnih.gov These activities include anticancer, antioxidant, antidiabetic, antimicrobial, and anti-inflammatory properties. nih.gov The versatility of the chromanone nucleus allows for substitutions at various positions (such as C-2, C-3, C-6, and C-7), which can modulate the biological effects of the resulting derivatives. nih.gov Consequently, the chromone and chroman-4-one ring systems are regarded as privileged structures in drug discovery, providing a robust foundation for the synthesis of diverse and pharmacologically active molecules. researchgate.net The development of novel synthetic routes to create chromanone analogs remains an active area of research, aimed at producing new lead compounds for drug development. nih.govacs.org

Overview of Pivalate (B1233124) Esters in Chemical Synthesis and Protection Strategies

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. This masking is achieved using a "protecting group," which is a reversibly formed derivative of the functional group. wikipedia.orgorganic-chemistry.org

Pivalate esters are a type of ester derived from pivalic acid and are commonly employed as protecting groups for alcohols. wikipedia.orgorganic-chemistry.org The defining feature of the pivalate group is the bulky tert-butyl substituent attached to the carbonyl carbon. This steric hindrance makes the pivalate ester highly resistant to nucleophilic attack and hydrolysis under many reaction conditions where other esters, like acetates or benzoates, might be cleaved. wikipedia.org This robustness makes them particularly valuable in complex synthetic sequences. organic-chemistry.org

The introduction of a pivalate group (pivaloylation) can be achieved by reacting an alcohol with pivaloyl chloride or pivalic anhydride (B1165640). organic-chemistry.org Despite their stability, pivalate esters can be removed (deprotected) when needed, typically through reduction with an excess of a strong hydride reagent or by hydrolysis under forceful basic conditions. organic-chemistry.org This strategic use of pivalate esters allows for enhanced chemoselectivity in the synthesis of complex molecules. wikipedia.org

Positioning of 4-Oxochroman-7-yl Pivalate within Privileged Chemical Structures

The concept of "privileged structures" in medicinal chemistry was introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govufrj.brnih.gov These scaffolds, such as the benzodiazepine (B76468) and 7-azaindole (B17877) rings, are frequently found in approved drugs and serve as valuable starting points for the design of new therapeutic agents. ufrj.brscielo.br The utility of a privileged structure lies in its pre-validated ability to interact favorably with biological macromolecules, which can accelerate the drug discovery process. nih.govd-nb.info

The chromanone scaffold is widely considered a privileged structure. nih.govresearchgate.net Its presence in numerous natural and synthetic compounds with diverse biological activities underscores its significance. nih.govresearchgate.net The chromanone core provides a rigid, three-dimensional geometry that can be decorated with various functional groups to optimize binding affinity and selectivity for different protein targets. nih.govd-nb.info

This compound is a compound that strategically combines the privileged chromanone scaffold with a functionally significant pivalate ester. The pivalate group at the 7-position protects the phenolic hydroxyl group of the underlying 7-hydroxychroman-4-one. This protection is crucial for synthetic manipulations at other positions of the chromanone ring, preventing unwanted side reactions of the hydroxyl group. Once the desired modifications are complete, the pivalate group can be removed to liberate the free hydroxyl, which itself may be critical for biological activity or serve as a handle for further functionalization. Therefore, this compound is positioned not as an end-product, but as a key synthetic intermediate, leveraging a privileged core and a robust protecting group to facilitate the creation of novel and potentially bioactive chromanone derivatives.

Data Tables

Chemical Properties of this compound

Property Value Source(s)
IUPAC Name 4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 2,2-dimethylpropanoate fluorochem.co.ukchemenu.com
CAS Number 1835289-43-4 fluorochem.co.ukchemenu.comnetascientific.combldpharm.com
Molecular Formula C14H16O4 fluorochem.co.ukchemenu.combldpharm.com
Molecular Weight 248.28 g/mol chemenu.comcymitquimica.com
Purity Typically ≥98% fluorochem.co.uknetascientific.comcymitquimica.com
Canonical SMILES CC(C)(C)C(=O)Oc1ccc2c(c1)OCCC2=O fluorochem.co.uk

| InChI Key | VQFACGBKCVFFHT-UHFFFAOYSA-N | fluorochem.co.ukcymitquimica.com |

Mentioned Compounds

Compound Name
This compound
7-hydroxychroman-4-one
Benzodiazepine
7-azaindole
[3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate]
N-(4-oxochroman-8-yl)amide
ethyl 2-(6-methoxy-4-oxochroman-3-yl)-2-oxoacetate
Pivalic acid
Pivaloyl chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B11768438 4-Oxochroman-7-yl pivalate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(4-oxo-2,3-dihydrochromen-7-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C14H16O4/c1-14(2,3)13(16)18-9-4-5-10-11(15)6-7-17-12(10)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

VQFACGBKCVFFHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCO2

Origin of Product

United States

Synthetic Methodologies for 4 Oxochroman 7 Yl Pivalate

Retrosynthetic Analysis and Key Precursors for 4-Oxochroman-7-yl Pivalate (B1233124)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For 4-oxochroman-7-yl pivalate, the primary disconnection is at the ester linkage, separating the 4-oxochroman-7-ol core from the pivaloyl group. This identifies 4-oxochroman-7-ol and a pivaloyl source (like pivaloyl chloride or pivalic anhydride) as key precursors.

Further deconstruction of the 4-oxochroman-7-ol intermediate involves breaking the chromanone ring. A common retrosynthetic step is the disconnection of the C2-C3 and the C4-C4a bonds, which often corresponds to a cyclization reaction in the forward synthesis. This leads back to a substituted phenol (B47542), specifically 1-(2,4-dihydroxyphenyl)ethanone, and a two-carbon unit. This analysis highlights that the synthesis hinges on the effective formation of the chromanone skeleton and the subsequent selective esterification at the C-7 position.

Formation of the Chromanone Ring System

The chromanone scaffold is a privileged structure found in many natural products and pharmacologically active compounds. ijrpc.comgu.se Its synthesis has been extensively studied, with a variety of methods developed over the years, ranging from classical approaches to modern catalytic systems.

Classical Approaches to Chromanone Synthesis

Classical methods for constructing the chromanone ring often rely on intramolecular cyclization reactions of appropriately substituted phenols. researchgate.netijrar.orgijmrset.com Some of the foundational methods include:

Claisen Condensation: This method involves the reaction of a 2'-hydroxyacetophenone (B8834) with an ester in the presence of a strong base to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to yield the chromone (B188151). ijrar.org Subsequent reduction can afford the chromanone.

Kostanecki-Robinson Reaction: This reaction synthesizes chromones from o-hydroxyaryl ketones and aliphatic anhydrides. ijrar.org Similar to the Claisen condensation, the resulting chromone can be reduced to the corresponding chromanone.

Simonis Reaction: The condensation of phenols with β-ketoesters in the presence of a dehydrating agent like phosphorus pentoxide can directly yield chromones. ijrar.org

These methods, while historically significant, often require harsh reaction conditions and may result in moderate yields and side products. ijrar.org

Modern Transition Metal-Catalyzed Cyclization Reactions

Modern organic synthesis has seen the rise of transition-metal-catalyzed reactions for the efficient construction of heterocyclic systems, including chromanones. beilstein-journals.orgnih.govpurdue.edu These methods offer milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-catalyzed reactions, for example, have been employed for the intramolecular cyclization of o-alkynylphenols to form chromones, which can then be reduced. ijmrset.com Rhodium and Iridium catalysts have also been utilized in C-H activation strategies to functionalize phenols and subsequently build the chromanone ring. nih.govnih.gov A notable example is the Rh-catalyzed oxidative coupling of salicylaldehyde (B1680747) derivatives with alkenes to produce fused chromanone derivatives. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for Chromanone Synthesis

Catalyst SystemReaction TypeAdvantages
Palladium(II) Acetate (B1210297)/LigandIntramolecular CyclizationHigh yields, good functional group tolerance
Rhodium(III) ComplexesC-H Activation/AnnulationAtom economy, regioselectivity
Iridium(III) ComplexesC-H Alkynylation/CyclizationMild conditions, diverse substrate scope

Visible Light-Induced and Photoredox Methodologies

In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful and green tool in organic synthesis. rsc.orgresearchgate.netmdpi.com This approach utilizes light energy to initiate radical-based transformations under mild conditions. Several photoredox strategies have been developed for the synthesis of chromanones. rsc.orgresearchgate.netfrontiersin.org

One common strategy involves the generation of a radical species that adds to an o-(allyloxy)arylaldehyde, initiating a cascade cyclization to form the 3-substituted chroman-4-one. researchgate.netfrontiersin.orgdntb.gov.ua Various radical precursors, including those derived from carboxylic acids and oxamic acids, have been successfully employed. rsc.orgmdpi.com These reactions are often characterized by their operational simplicity and broad substrate scope. researchgate.net

Cascade and One-Pot Synthetic Sequences

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. beilstein-journals.orgmdpi.comacs.orgrsc.orgnih.gov Several cascade strategies have been developed for the synthesis of chromanones. beilstein-journals.orgmdpi.com

For instance, a base-mediated reaction of chromones with 1,3-dicarbonyl compounds can lead to complex rearranged products through a series of 1,4-additions, ring-opening, and cyclization steps. beilstein-journals.org Another approach involves the radical cascade annulation of 2-(allyloxy)arylaldehydes with various radical precursors to afford functionalized chroman-4-ones. mdpi.com These one-pot procedures are highly efficient and atom-economical.

Introduction and Formation of the Pivalate Ester Moiety at the C-7 Position

The final step in the synthesis of this compound is the introduction of the pivalate ester at the 7-position of the chromanone ring. A pivalate ester is a carboxylic ester of pivalic acid. ebi.ac.uk This transformation is typically achieved through the esterification of the hydroxyl group of 4-oxochroman-7-ol.

The most common method for this esterification is the reaction of 4-oxochroman-7-ol with a pivaloylating agent in the presence of a base.

Common Pivaloylating Agents and Reaction Conditions:

Pivaloylating AgentBaseSolvent
Pivaloyl chloridePyridine (B92270), Triethylamine (B128534)Dichloromethane, Tetrahydrofuran
Pivalic anhydride (B1165640)DMAP, PyridineDichloromethane, Acetonitrile

The choice of base and solvent is crucial to ensure high yields and minimize potential side reactions. The steric bulk of the pivaloyl group can sometimes necessitate slightly more forcing conditions compared to less hindered acylating agents. The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine its completion.

Direct Esterification Protocols

Direct esterification represents the most straightforward pathway to this compound. This involves the reaction of 7-hydroxychroman-4-one with a pivaloylating agent. A common and effective agent for this purpose is pivaloyl chloride.

The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. A non-nucleophilic base such as triethylamine or pyridine is often used. To enhance the reaction rate, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added. dovepress.com DMAP hydrochloride has been demonstrated as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. organic-chemistry.org The general protocol involves dissolving 7-hydroxychroman-4-one in a suitable aprotic solvent, such as dichloromethane, followed by the addition of the base and catalyst, and finally the dropwise addition of pivaloyl chloride at a controlled temperature, often starting at 0°C and allowing the reaction to proceed to room temperature. dovepress.com

Another approach is the use of pivalic anhydride as the acylating agent. Vanadyl triflate has been shown to be an efficient catalyst for the nucleophilic acyl substitution of anhydrides with a wide range of alcohols, showcasing high yields and chemoselectivity. organic-chemistry.org

A general summary of reagents for direct esterification is presented below.

Acylating AgentCatalyst/BaseKey Features
Pivaloyl ChlorideTriethylamine, DMAP (cat.)Standard, high-yielding method for acylation of alcohols. dovepress.com
Pivalic AnhydridePhosphoric Acid (H₃PO₄)Inexpensive catalyst, safe and simple procedure. organic-chemistry.org
Pivalic AnhydrideVanadyl TriflateHighly efficient catalysis with broad substrate scope. organic-chemistry.org

Transesterification Reactions

Transesterification offers an alternative route for the synthesis of this compound. In this process, the 7-hydroxy group of the chromanone displaces the alcohol from another pivalate ester, such as methyl pivalate or ethyl pivalate. This reaction requires a catalyst to proceed efficiently.

A variety of catalysts have been developed for transesterification, and many tolerate various functional groups. organic-chemistry.org For instance, dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) has been reported as an effective catalyst for producing methyl esters under mild conditions. organic-chemistry.org More sophisticated catalysts, such as tetranuclear zinc clusters, can also promote the reaction under mild conditions, with the potential for large-scale, solvent-free application, which offers significant environmental and economic benefits. organic-chemistry.org The reaction would involve heating 7-hydroxychroman-4-one with a simple pivalate ester in the presence of the chosen catalyst until equilibrium is reached, often with the removal of the displaced alcohol to drive the reaction to completion.

Strategic Use of Protecting Groups for Selective Esterification

In the context of synthesizing this compound from 7-hydroxychroman-4-one, the synthesis itself is an act of selective esterification. The pivaloyl group is, in fact, a widely used protecting group for hydroxyl functions in multi-step organic synthesis. organic-chemistry.orglibretexts.org

The selection of the pivaloyl (Piv) group for this purpose is strategic. Due to its steric bulk imparted by the tert-butyl moiety, the resulting pivalate ester exhibits significant stability compared to less hindered esters like acetates or benzoates. organic-chemistry.orglibretexts.org This stability makes it robust enough to withstand a variety of reaction conditions that might be required for transformations on other parts of the molecule. uchicago.edu

The key characteristics of the pivaloyl protecting group include:

Introduction: Readily introduced using pivaloyl chloride or anhydride. organic-chemistry.org

Stability: Stable to a wide range of reagents and conditions, including many acidic and basic environments where other esters might be cleaved. organic-chemistry.orguchicago.edu

Cleavage: It can be removed under more forcing conditions, such as with strong acid, base, or reducing agents. libretexts.org

Therefore, the synthesis of this compound can be viewed as the strategic protection of the 7-hydroxy group, enabling further chemical modifications at other positions of the chromanone scaffold without affecting the phenolic hydroxyl.

Stereoselective and Enantioselective Synthesis Approaches

While this compound itself is achiral, the synthesis of chiral chromanone derivatives is a significant area of research due to their prevalence in bioactive molecules. acs.orgresearchgate.net These asymmetric methods focus on creating a stereocenter at the C2 or C3 position of the chromanone ring, which could then be carried forward to a chiral version of the target molecule.

Asymmetric Catalysis in Chromanone Formation

Several catalytic asymmetric methods have been developed to produce enantioenriched chromanones. These strategies often involve the conjugate addition to a chromone precursor or an intramolecular cyclization.

Notable approaches include:

Rhodium-Catalyzed 1,4-Addition: Chiral rhodium catalysts have been used for the asymmetric 1,4-conjugate addition of arylboronic acids to chromones, yielding 2-aryl-substituted chromanones with high enantioselectivity. nih.gov

Nickel-Catalyzed Intramolecular Conjugate Addition: A chiral N,N'-dioxide nickel(II) complex catalyzes the asymmetric intramolecular conjugate addition of phenols onto α,β-unsaturated esters to afford chromanones in high yields, although enantioselectivity can be sensitive to the electronic nature of the substituents. nih.gov

Copper-Catalyzed Conjugate Addition: The conjugate addition of dialkylzinc reagents to 4-chromones catalyzed by copper complexes with chiral ligands is an effective method for creating a stereocenter at the C2 position. nih.govbeilstein-journals.org

Cobalt-Based Metalloradical Catalysis: An innovative approach uses chiral cobalt(II) complexes for asymmetric radical bicyclization, enabling the stereoselective construction of complex tricyclic chromanones. nih.gov

Scandium-Catalyzed Vinylogous Addition: A chiral N,N′-dioxide/Sc(III) complex has been shown to catalyze the diastereo- and enantioselective vinylogous conjugate addition of butenolide to 2-ester substituted chromones, producing chiral chromanone lactones. rsc.org

Table of Asymmetric Catalytic Methods for Chromanone Synthesis

Catalytic System Reaction Type Key Features Reference(s)
Rhodium / Chiral Bis-sulfoxide 1,4-Conjugate Addition Reacts chromones with arylboronic acids. nih.gov
Nickel(II) / Chiral N,N'-dioxide Intramolecular Conjugate Addition Cyclization to form the chromanone ring. nih.gov
Copper / Chiral Ligand Conjugate Addition Adds dialkylzinc reagents to chromones. nih.govbeilstein-journals.org
Cobalt(II) / Chiral Porphyrin Radical Bicyclization Forms complex, fused chromanone structures. nih.gov

Dynamic Kinetic Asymmetric Transformation (DKAT) Applications

Dynamic Kinetic Asymmetric Transformation (DKAT) is a powerful strategy to convert a racemic starting material into a single enantiomer of a product in theoretically 100% yield. This approach has been successfully applied to the synthesis of chiral chromanone derivatives.

One prominent example is the Ruthenium-catalyzed DKAT of β-substituted chromanones. acs.org This reaction employs a ruthenium catalyst for an asymmetric transfer hydrogenation under strongly basic conditions. The base facilitates the racemization of the β-stereocenter through a conjugate elimination/conjugate addition mechanism. This racemization occurs in concert with a highly selective ketone reduction, producing valuable chiral chromanols with high diastereo- and enantioselectivity. acs.orgresearchgate.net

Another distinct application involves a Gold(I)-catalyzed DKAT of racemic propargyl pivalates. nih.gov In this process, chiral acyclic diaminocarbene-gold(I) complexes catalyze the enantioselective rearrangement of phenol-substituted propargyl pivalates. This transformation proceeds through an allene (B1206475) intermediate, which then undergoes cyclization in a dynamic kinetic asymmetric transformation to yield highly enantioenriched 2-substituted chromenyl pivalates. These products serve as valuable precursors that can be converted into enantioenriched chromanones. nih.gov

Summary of DKAT Applications in Chromanone-Related Synthesis

Catalytic System Transformation Substrate Type Product Key Features Reference(s)
Ruthenium / Chiral Ligand Asymmetric Transfer Hydrogenation Racemic β-substituted chromanones Chiral chromanols Base-catalyzed racemization combined with selective ketone reduction. acs.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Oxochroman 7 Yl Pivalate

Reactions Involving the Chromanone Ketone (C-4)

The ketone at the C-4 position of the chromanone ring is a focal point for numerous synthetic transformations, enabling modifications to the heterocyclic core of the molecule.

The carbonyl group at C-4 exhibits typical ketone reactivity, although its conjugation with the aromatic system and the ring structure influences its behavior. A primary reaction is the reduction of the ketone to a secondary alcohol, forming the corresponding chroman-4-ol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is commonly used for the reduction of chromanone ketones. rsc.org In some cases, more reactive or selective reagents might be employed depending on the presence of other functional groups. rsc.org The resulting hydroxyl group can then serve as a handle for further functionalization.

Furthermore, the C-4 carbonyl is essential for the biological activity in certain classes of chromanone derivatives, and its removal or modification can significantly alter the compound's properties. researchgate.net The ketone can also participate in addition reactions with various nucleophiles, leading to the formation of tertiary alcohols or other adducts, a common pathway for expanding the molecular complexity of the chromanone scaffold.

The methylene (B1212753) group at the C-3 position, being alpha to the C-4 ketone, is activated and can undergo a range of transformations. Deprotonation at this site with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate. This enolate is a key intermediate that can react with various electrophiles.

Reactions at the C-3 position include:

Alkylation: Introducing alkyl groups via reaction with alkyl halides.

Aldol (B89426) Condensation: Reacting with aldehydes or ketones to form β-hydroxy ketones, which can subsequently be dehydrated.

Stetter Reaction: An intramolecular Stetter reaction involving an aldehyde tethered to the chromanone precursor is a powerful method for constructing the chroman-4-one ring system itself, highlighting the reactivity of the alpha-position. organic-chemistry.org

Radical Annulation: Cascade radical annulation reactions can be used to introduce substituents at the C-3 position, for example, in the synthesis of 3-carbamoylated chroman-4-ones. mdpi.com

These transformations at the alpha-carbon are crucial for building substituted chromanone derivatives with potential applications in medicinal chemistry.

Transformations of the Pivalate (B1233124) Ester Group

The pivalate ester at C-7 is known for its steric bulk, which confers significant hydrolytic stability. This property makes it an excellent protecting group for the phenolic hydroxyl, but it also necessitates specific conditions for its transformation or removal.

Due to the steric hindrance provided by the tert-butyl group, pivalate esters are highly resistant to nucleophilic attack and hydrolysis under mild basic conditions that would typically cleave less hindered esters like acetates. thieme-connect.despcmc.ac.in This differential reactivity allows for the selective deprotection of other ester groups in the presence of a pivalate. cmu.edu

Cleavage of the pivalate group generally requires more forcing conditions or specialized reagents. Common methods include:

Strong Base Hydrolysis: Saponification with strong bases at elevated temperatures. cmu.edu

Reductive Cleavage: Reagents such as diisobutylaluminum hydride (DIBAL-H) can effectively cleave pivalate esters, often reductively. thieme-connect.de

Organometallic Reagents: Treatment with organolithium or Grignard reagents can break the ester bond.

Hydride Reagents: Metal hydrides are also employed for pivalate cleavage. spcmc.ac.in

Lewis Acid/Thiol Systems: Protocols using thiols in the presence of a base like potassium carbonate have been developed for the non-hydrolytic cleavage of aryl pivalates. cmu.edu

Silane-Based Reagents: Iodotrimethylsilane has been shown to be effective for cleaving esters, including hindered ones. pnas.org

Methods for Pivalate Ester Cleavage
Reagent/ConditionDescriptionSelectivityReference
Diisobutylaluminum hydride (DIBAL-H)Reductive cleavage of the ester.Can be selective depending on other functional groups. thieme-connect.de
LiOH / aq. MeOHBasic hydrolysis, often requires harsher conditions than for acetates.Slower than acetate (B1210297) cleavage, allowing for selectivity. thieme-connect.de
2-Aminothiophenol / K₂CO₃ (cat.)Non-hydrolytic cleavage under reflux in solvents like NMP or DMF.Demonstrates selectivity for benzoates over pivalates. cmu.edu
Iodotrimethylsilane (TMSI)Cleavage under neutral conditions, often requiring heat.Effective for hindered esters. pnas.org
Zinc (Zn)Used for reductive cleavage of specific ester types like trichloroethyl esters, but less common for pivalates.Specific to certain ester protecting groups. spcmc.ac.in

Beyond simple cleavage to the phenol (B47542), the pivalate ester can be directly converted into other functional groups. A notable example is the catalytic hydrodeoxygenation (HDO) of esters to form ethers. acs.org Using a heterogeneous catalyst such as Pt–Mo/ZrO₂, an ester can be selectively transformed into the corresponding ether under hydrogenation conditions, with water as the only byproduct. acs.org In the case of 4-Oxochroman-7-yl pivalate, this would theoretically yield 7-neo-pentoxy-chroman-4-one, although the specific reaction on this substrate has not been detailed.

Another key transformation is the reduction of the ester to an alcohol. While cleavage with reagents like DIBAL-H can yield the alcohol, dedicated reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this, converting the pivalate to a 7-hydroxy group and releasing neopentyl alcohol. This unmasks the phenol for subsequent reactions, such as etherification or re-esterification.

While often considered a sterically bulky protecting group, the pivalate group can also participate actively in directing chemical reactions. In the field of transition metal-catalyzed cross-coupling, aryl pivalates have emerged as effective coupling partners. galchimia.com

Specifically, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions can utilize aryl pivalates as alternatives to more traditional partners like triflates or halides. galchimia.com In this context, the pivalate on the 7-position of the chromanone ring could be used to introduce an aryl or vinyl substituent at that position via C-C bond formation. This reaction typically uses a Ni(II) precatalyst and a phosphine (B1218219) ligand, with the pivalate functioning as a leaving group. galchimia.com This represents a powerful method for the late-stage functionalization of the aromatic core of the molecule.

Advanced Spectroscopic and Structural Elucidation of 4 Oxochroman 7 Yl Pivalate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass with extremely high precision. For 4-Oxochroman-7-yl pivalate (B1233124), with a molecular formula of C₁₄H₁₆O₄, the expected exact mass can be calculated.

The monoisotopic mass is computed by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass [M] : 248.1049 u

Observed Ion [M+H]⁺ : In electrospray ionization (ESI) in positive mode, the compound would typically be observed as a protonated molecule. The expected m/z (mass-to-charge ratio) would be 249.1121.

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would strongly confirm the elemental formula C₁₄H₁₆O₄. copernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

In a ¹H NMR spectrum, each unique proton environment generates a signal. The signal's location (chemical shift, δ), splitting pattern (multiplicity), and area (integration) provide detailed structural information. For 4-Oxochroman-7-yl pivalate, the predicted signals are based on analogous structures found in the literature. mdpi.comnih.gov

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.85d1HH-5J ≈ 8.8 Hz
~6.90dd1HH-6J ≈ 8.8, 2.4 Hz
~6.85d1HH-8J ≈ 2.4 Hz
~4.60t2HH-2 (O-CH₂)J ≈ 6.5 Hz
~2.85t2HH-3 (C=O-CH₂)J ≈ 6.5 Hz
~1.35s9HPivalate (3xCH₃)N/A

Aromatic Region (δ 6.8-8.0 ppm): The three protons on the benzene (B151609) ring (H-5, H-6, H-8) would exhibit a characteristic splitting pattern. H-5, being adjacent to the electron-withdrawing carbonyl group, is the most deshielded.

Chroman Moiety (δ 2.8-4.6 ppm): The two methylene (B1212753) groups (CH₂) of the chroman ring appear as triplets, a result of being coupled to each other in an ethyl-like fragment (-CH₂-CH₂-). The H-2 protons are further downfield due to their attachment to the ether oxygen.

Pivalate Group (δ ~1.35 ppm): The nine equivalent protons of the tert-butyl group on the pivalate ester produce a large, sharp singlet, a highly characteristic signal in ¹H NMR.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~191.0C-4 (Ketone C=O)
~177.0Pivalate (Ester C=O)
~161.5C-8a
~150.0C-7
~128.5C-5
~121.0C-4a
~120.0C-6
~110.0C-8
~67.5C-2
~39.5Pivalate (C-(CH₃)₃)
~37.0C-3
~27.2Pivalate (-CH₃)

Carbonyl Carbons: The two carbonyl carbons (ketone and ester) are the most deshielded, appearing far downfield.

Aromatic & Olefinic Carbons: The six carbons of the benzene ring and the attached ether linkage appear in the typical aromatic region (δ 110-165 ppm).

Aliphatic Carbons: The aliphatic carbons of the chroman ring and the pivalate group appear in the upfield region of the spectrum.

To confirm these assignments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the H-2/H-3 and H-5/H-6 connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons (C-2, C-3, C-5, C-6, C-8, and the pivalate methyls).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the full connectivity by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The pivalate protons (δ ~1.35) to the ester carbonyl (C=O, δ ~177.0) and C-7 (δ ~150.0).

Proton H-5 (δ ~7.85) to the ketone carbonyl C-4 (δ ~191.0).

Protons H-2 (δ ~4.60) to C-3, C-8a, and C-8.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1760C=O Stretch (Ester)Pivalate Ester
~1685C=O Stretch (Ketone)Aryl Ketone
~1610, ~1580C=C StretchAromatic Ring
~1280, ~1120C-O StretchEster and Ether

The spectrum would be dominated by two strong carbonyl (C=O) absorption bands. The ester carbonyl is expected at a higher wavenumber than the aryl ketone carbonyl, which is in conjugation with the aromatic ring. The presence of both peaks would be a clear indicator of the two distinct carbonyl environments.

Conformational Analysis through Spectroscopic Techniques

The chroman ring is not planar and exists in a preferred conformation, typically a half-chair or sofa form. While standard NMR provides an averaged picture at room temperature, advanced techniques could potentially probe this structure.

VT-NMR (Variable-Temperature NMR): By lowering the temperature, it might be possible to slow the conformational interconversion of the chroman ring enough to observe distinct signals for axial and equatorial protons at the C-2 and C-3 positions. However, for a simple chromanone, this barrier is typically low, and such decoalescence may not be observable before the solvent freezes.

Computational Chemistry and Theoretical Studies on 4 Oxochroman 7 Yl Pivalate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

There is a significant gap in the scientific literature regarding quantum chemical calculations specifically performed on 4-Oxochroman-7-yl pivalate (B1233124). While studies on related coumarin (B35378) and chromone (B188151) derivatives often employ quantum mechanics to elucidate their electronic properties, such analyses for 4-Oxochroman-7-yl pivalate are not available. semanticscholar.orgsapub.orgiaea.org Such calculations would be invaluable for determining key electronic parameters, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's reactivity, stability, and potential as an electron donor or acceptor in chemical reactions.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and geometry of molecules. wikipedia.orgaps.orgduke.edu It would be the ideal tool to determine the most stable three-dimensional conformation of this compound through geometry optimization. Furthermore, DFT calculations could map out the potential energy surface, providing insights into the energy barriers associated with conformational changes, such as the rotation of the pivalate group. However, a review of current research reveals no published studies that have applied DFT methods to this specific compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations could provide a detailed picture of its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. By simulating the motion of the atoms over time, researchers can identify the most populated conformations and the transitions between them. This information is critical for understanding how the molecule might bind to a receptor or enzyme. At present, no molecular dynamics simulation studies focused on this compound have been reported.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling plays a crucial role in establishing structure-reactivity relationships, which are fundamental to rational drug design and materials science. By systematically modifying the structure of this compound in a computational model and calculating the resulting changes in its electronic and steric properties, it would be possible to predict how these modifications would affect its reactivity. This approach allows for the virtual screening of derivatives with desired properties before embarking on time-consuming and expensive laboratory synthesis. To date, no such in silico studies on the structure-reactivity relationships of this compound have been published.

Derivatization Strategies and Analog Synthesis from 4 Oxochroman 7 Yl Pivalate

Chemical Modifications at the Chromanone Ketone (C-4)

The carbonyl group at the C-4 position of the chromanone ring is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the alteration of the molecule's steric and electronic properties.

One of the most fundamental modifications is the reduction of the ketone to a secondary alcohol. This transformation converts the planar carbonyl carbon into a chiral center, introducing stereochemistry into the molecule. The choice of reducing agent can influence the stereochemical outcome. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol (B145695) is commonly used for this reduction, typically resulting in the formation of the corresponding 4-hydroxychroman derivative. More sterically demanding reducing agents can offer higher degrees of diastereoselectivity in substrates with existing chiral centers.

Another significant derivatization strategy involves condensation reactions with various nucleophiles. For example, reaction with hydrazine (B178648) or its derivatives can yield pyrazoline-fused chromanones. Similarly, condensation with hydroxylamine (B1172632) leads to the formation of oximes. A particularly useful reaction is the Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base (like piperidine) to form 3-benzylidene-4-chromanone (B8775485) derivatives. These α,β-unsaturated ketones are valuable intermediates for further modifications, such as Michael additions or the synthesis of spiro-heterocycles.

The ketone can also be a precursor for the introduction of a double bond. Dehydration of the corresponding tertiary alcohol, formed via Grignard reaction, or other elimination reactions can lead to the formation of chromene derivatives.

Table 1: Examples of Chemical Modifications at the C-4 Ketone
Reaction TypeReagents and ConditionsProduct Type
ReductionNaBH₄, Methanol, 0 °C to rt4-Hydroxychroman
Claisen-Schmidt CondensationAr-CHO, Piperidine, Ethanol, Reflux3-Benzylidene-4-chromanone
Oxime FormationNH₂OH·HCl, Pyridine (B92270), Ethanol, Reflux4-Chromanone (B43037) Oxime
Hydrazone FormationN₂H₄·H₂O, Ethanol, Reflux4-Chromanone Hydrazone

Substitutions and Transformations on the Aromatic Ring

The benzene (B151609) ring of the 4-oxochroman-7-yl moiety is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of a variety of substituents that can modulate the electronic and lipophilic character of the molecule. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents: the ether oxygen at C-1, the carbonyl group at C-4, and the pivaloyloxy group at C-7.

The ether oxygen is a strongly activating, ortho, para-directing group. The pivaloyloxy group is a deactivating, yet ortho, para-directing group. The carbonyl group is a deactivating, meta-directing group. The cumulative effect of these substituents generally directs incoming electrophiles to the C-6 and C-8 positions. The C-6 position is typically favored due to lesser steric hindrance compared to the C-8 position, which is flanked by the C-7 pivaloyloxy group and the heterocyclic ring junction.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can be subsequently reduced to an amino group (-NH₂), providing a handle for further functionalization.

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), can introduce halogen atoms onto the aromatic ring.

Friedel-Crafts Acylation and Alkylation: These reactions, employing an acyl chloride or alkyl halide with a Lewis acid, introduce acyl or alkyl groups, respectively. Acylation is generally preferred as it is less prone to polyalkylation and rearrangement.

The pivalate (B1233124) group itself can be a target for transformation. Under certain palladium or nickel-catalyzed cross-coupling conditions, aryl pivalates can undergo C-O bond cleavage and participate in reactions like the Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond at the C-7 position. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionTypical ReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄6-Nitro-4-oxochroman-7-yl pivalate
BrominationBr₂, FeBr₃6-Bromo-4-oxochroman-7-yl pivalate
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl-4-oxochroman-7-yl pivalate

Ester Modification and Exchange Reactions

The pivalate ester at the C-7 position is a key site for derivatization. While it is relatively stable due to the steric hindrance of the tert-butyl group, it can be modified under appropriate conditions.

Hydrolysis of the pivalate ester, typically under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent), will yield the corresponding 7-hydroxy-4-chromanone. chemistrysteps.comyoutube.com This phenolic hydroxyl group is a versatile functional handle for a wide range of subsequent reactions, including etherification, and re-esterification with different acyl groups. Acid-catalyzed hydrolysis is also possible but may require harsher conditions. chemistrysteps.comyoutube.com

Transesterification allows for the direct conversion of the pivalate ester to other esters. This can be achieved by reacting 4-oxochroman-7-yl pivalate with an excess of another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol under acidic conditions would yield 4-oxochroman-7-yl acetate (B1210297).

Ammonolysis or aminolysis , the reaction with ammonia (B1221849) or amines, respectively, can convert the ester into a primary, secondary, or tertiary amide. These reactions often require elevated temperatures and may be catalyzed. The direct aminolysis of sterically hindered esters like pivalates can be challenging but is achievable under specific conditions, potentially involving metal catalysis to activate the C-O bond.

Synthesis of Complex Polyheterocyclic Systems Incorporating the 4-Oxochroman-7-yl Moiety

The 4-chromanone scaffold is an excellent building block for the construction of more complex, fused polyheterocyclic systems. These strategies often involve reactions at the C-3 position, frequently in conjunction with the C-4 ketone.

A common approach involves the initial functionalization of the C-3 position. For instance, the formation of a 3-formylchromone derivative or a 3-benzylidene-4-chromanone opens up pathways for annulation reactions. These intermediates can react with binucleophiles to build new heterocyclic rings.

Synthesis of Fused Pyrazoles: Reaction of a suitable chromanone precursor, such as a 3-(dimethylaminomethylene)-4-chromanone, with hydrazine hydrate (B1144303) leads to the formation of a chromeno[4,3-c]pyrazole system. organic-chemistry.orgnih.govrsc.org

Synthesis of Fused Isoxazoles: Intramolecular cycloaddition of in-situ generated nitrones from appropriately substituted chromone (B188151) derivatives can yield complex chromeno-pyrano-isoxazole systems. researchgate.netnih.gov Another route involves the reaction of chalcone-like chromanone derivatives with hydroxylamine hydrochloride. youtube.com

Synthesis of Fused Pyridines and Pyrimidines: Condensation of 3-formylchromone or related activated intermediates with amidines or other nitrogen-containing binucleophiles can lead to the synthesis of chromeno[4,3-d]pyrimidines and other fused systems. rsc.org

These reactions significantly increase the structural complexity and diversity of the analogs, often leading to compounds with novel biological profiles.

Table 3: Synthesis of Fused Heterocycles from Chromanone Precursors
Target HeterocycleChromanone PrecursorKey Reagents
Chromeno[4,3-c]pyrazole(E)-3-(dimethylaminomethylene)-4-chromanoneHydrazine hydrate
Chromeno[4,3-d]pyrimidine3-BenzoylchromoneBenzamidine
Chromeno-fused Isoxazole3-Benzylidene-4-chromanoneHydroxylamine hydrochloride

Creation of Stereoisomeric and Enantiomerically Enriched Analogs

The synthesis of stereoisomerically pure or enriched analogs of this compound is crucial for understanding the three-dimensional requirements for biological activity. Stereocenters can be introduced at various positions of the chromanone scaffold.

Enantioselective Synthesis of the Chromanone Core: Asymmetric synthesis of the chromanone ring itself can be achieved through methods like the enantioselective intramolecular Stetter reaction or asymmetric hydroacylation followed by cyclization. organic-chemistry.org These methods establish the chirality of the core structure from the outset.

Diastereoselective Reactions: For a pre-existing chromanone ring, diastereoselective reactions can be employed to create new stereocenters with controlled relative stereochemistry. For example, the introduction of substituents at the C-2 and C-3 positions can be achieved with a degree of diastereocontrol. Tandem alkyne hydroacylation and oxo-Michael addition reactions have been used to synthesize 2,3-disubstituted chroman-4-ones with moderate to good diastereoselectivity. beilstein-journals.org

Enantioselective Reduction of the C-4 Ketone: As mentioned in section 6.1, the reduction of the ketone creates a stereocenter at C-4. The use of chiral reducing agents or biocatalysts, such as certain fungi, can achieve this reduction with high enantioselectivity, yielding optically active 4-hydroxychroman derivatives. researchgate.net

Enantioselective Alkynylation: A catalytic and highly enantioselective dearomative alkynylation of chromones has been developed to construct tertiary ether stereogenic centers at the C-2 position. nih.gov This method provides access to highly enantioenriched 2-alkynyl-2-substituted-chroman-4-ones.

These stereoselective strategies are essential for dissecting the biological roles of individual stereoisomers and for the development of more potent and selective therapeutic agents.

Applications of 4 Oxochroman 7 Yl Pivalate in Organic Synthesis and Material Science

Utilization as a Key Synthetic Intermediate in Multi-step Syntheses

The primary role of 4-Oxochroman-7-yl pivalate (B1233124) in organic synthesis is that of a protected intermediate. The synthesis of its precursor, 7-hydroxychroman-4-one, has been achieved from resorcinol (B1680541), providing a viable starting point for the introduction of the pivalate group. researchgate.net The pivaloyl group is a bulky ester that is resistant to a variety of reaction conditions, making it an excellent choice for protecting the 7-hydroxyl group while other synthetic manipulations are carried out on the chroman-4-one skeleton.

Once the desired modifications are complete, the pivalate group can be removed under specific hydrolytic conditions to reveal the free hydroxyl group, which can then be used for further functionalization or as a key pharmacophore in a biologically active molecule. This strategy is particularly useful in the synthesis of substituted chroman-4-one derivatives that have shown promise as selective inhibitors of enzymes such as Sirtuin 2 (SIRT2). acs.orgnih.gov

Table 1: Synthesis of Substituted Chroman-4-ones

Starting MaterialReagents and ConditionsProductYield (%)
2'-Hydroxyacetophenones, AldehydesDIPA, EtOH, Microwave (160-170 °C)2-Alkyl-chroman-4-ones17-88
Resorcinol, 3-Chloropropionic acid1) Trifluoromethanesulfonic acid; 2) 2M NaOH7-Hydroxychroman-4-oneNot specified
7-Hydroxy-2H-chromen-2-one, 4-Chlorobenzoyl chlorideTriethylamine (B128534), Dichloromethane, 20 °C2-Oxo-2H-chromen-7-yl 4-chlorobenzoate88

Role as a Versatile Building Block for Diverse Chemical Structures

As a stable, protected derivative of 7-hydroxychroman-4-one, 4-Oxochroman-7-yl pivalate serves as a versatile building block for the construction of a diverse array of chemical structures. The chroman-4-one core itself is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets. researchgate.netresearchgate.net By using this compound, chemists can introduce a variety of substituents at the 2-, 3-, 5-, 6-, and 8-positions of the ring system through various synthetic methodologies, including aldol (B89426) condensations, Michael additions, and electrophilic substitutions. acs.orgresearchgate.netacs.org

The resulting functionalized chroman-4-ones can then be deprotected at the 7-position to yield novel compounds with potential applications as pharmaceuticals, agrochemicals, or functional materials. This building block approach allows for the systematic exploration of the structure-activity relationships of 7-hydroxychroman-4-one derivatives.

Applications in the Development of New Catalysts or Ligands

While there is no direct evidence in the reviewed literature of this compound itself being used in the development of new catalysts or ligands, the broader class of chroman-4-one derivatives has been explored in this context. The oxygen atoms within the chroman-4-one scaffold, particularly the carbonyl oxygen and the heterocyclic oxygen, have the potential to coordinate with metal centers. By strategically functionalizing the chroman-4-one ring with additional ligating groups, it is conceivable to design novel ligands for asymmetric catalysis. The 7-pivaloxy group in this compound could be hydrolyzed to a hydroxyl group, which could then be further modified to incorporate a coordinating moiety.

Potential in Functional Materials Design (e.g., as fluorophores or components of optical materials)

Chroman-4-one derivatives are precursors to chromones, which are known to exhibit interesting photophysical properties. mdpi.com For instance, certain chromone-based dyes are fluorescent and can be used as sensors. mdpi.com While this compound is not itself a fluorophore, it can serve as a key intermediate in the synthesis of fluorescent 7-hydroxychromone derivatives. The pivalate group can be removed, and the resulting hydroxyl group can be further functionalized to tune the electronic and photophysical properties of the resulting chromone (B188151). This makes this compound a potentially valuable building block in the design of new fluorophores and components for optical materials.

Reagents and Auxiliaries in Stereoselective Transformations

The chroman-4-one scaffold can be rendered chiral by the introduction of substituents at the 2- or 3-positions. While this compound is achiral, it can be a starting material for the synthesis of chiral chroman-4-one derivatives. These chiral derivatives have the potential to be used as reagents or auxiliaries in stereoselective transformations. For example, a chiral chroman-4-one could be used as a chiral ligand for a metal catalyst or as a chiral auxiliary to control the stereochemical outcome of a reaction on a tethered substrate. The development of enantioselective syntheses of chroman-4-ones has been an area of active research, further highlighting the potential of this scaffold in stereoselective chemistry. organic-chemistry.org

Table 2: Biologically Active Chroman-4-one Derivatives

CompoundBiological ActivityIC50 (µM)
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibition4.5
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5

Historical Context and Evolution of Research on 4 Oxochroman 7 Yl Pivalate and Its Precursors

Early Development of Chromanone Chemistry

The field of chromanone chemistry is rooted in the broader study of chromones, a class of oxygen-containing heterocyclic compounds featuring a benzo-annelated pyrone ring. ijmrset.com The term "chromone" (also known as 1,4-benzopyrone) was first coined around 1900. ijmrset.comwikipedia.org Chromanones, specifically chroman-4-ones, are the 2,3-dihydro derivatives of chromones and represent a significant subgroup of flavonoids that are widely distributed in natural products and are foundational to many biologically active compounds. ijmrset.comproquest.comresearchgate.net

One of the earliest synthetic methods for the parent chromone (B188151) structure was introduced by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid. ijmrset.comijrpc.com Over the years, numerous synthetic routes were developed to improve yields and employ less drastic experimental conditions. ijrpc.com Classical methods for synthesizing the chromone and chromanone core often rely on the cyclization of phenolic precursors under acidic or basic conditions. ijmrset.comijrpc.com Key reactions include the intramolecular condensation of molecules, often formed via a Baker–Venkataraman rearrangement or a Claisen ester condensation. ijmrset.comijrpc.com

The chromanone scaffold is now recognized as a "privileged structure" in medicinal chemistry and drug discovery. researchgate.netijrpc.com This designation is due to its frequent appearance in a wide variety of pharmacologically active compounds, including those with anti-inflammatory, antimicrobial, and antitumor properties. ijrpc.comijrar.org Modern synthetic chemistry has continued to refine the preparation of chromanones, with techniques such as microwave-assisted synthesis providing efficient, one-step procedures for creating a diverse range of substituted chroman-4-one derivatives. acs.org Another effective two-step process involves the Michael addition of phenols to acrylonitrile, followed by a cyclization reaction facilitated by strong acids. researchgate.net

Evolution of Pivalate (B1233124) Ester Chemistry in Synthetic Methodologies

Pivalate esters are derived from pivalic acid, a carboxylic acid also known as trimethylacetic acid. wikipedia.org In organic synthesis, the corresponding acyl group, the pivaloyl group (abbreviated as Piv or Pv), has become an invaluable tool, primarily for the protection of hydroxyl functional groups in alcohols and phenols. wikipedia.orglibretexts.orgwikipedia.orghighfine.com

The utility of the pivaloyl group stems from its significant steric bulk, provided by the tertiary butyl group adjacent to the carbonyl center. This steric hindrance makes pivalate esters unusually resistant to hydrolysis and many other chemical conditions compared to less hindered esters like acetates or benzoates. wikipedia.orgwikipedia.org The pivaloyl group is substantially more stable than other common acyl protecting groups, a property that is crucial in multi-step syntheses where selective deprotection is required. libretexts.orgwikipedia.org For instance, an acetyl group can be selectively removed under basic conditions while a pivaloyl group on the same molecule remains intact. highfine.com

The introduction of a pivaloyl protecting group is typically achieved by reacting an alcohol with pivaloyl chloride in the presence of a base such as pyridine (B92270), or with pivaloic anhydride (B1165640) and a Lewis acid catalyst. wikipedia.orghighfine.com While highly stable, the group can be removed when necessary using strong acidic or basic conditions, or with certain reducing agents. libretexts.orgwikipedia.org This combination of robust stability and controlled removal has cemented the pivaloyl group's role in the synthesis of complex molecules, including natural products, carbohydrates, and peptides. highfine.comgoogle.com The pivalate ester has also been applied in medicinal chemistry as part of a "pro-prodrug" strategy, where a pivaloyloxymethyl (POM) ether is used to mask a polar functional group, enhancing the drug's ability to cross cell membranes. mdpi.comstackexchange.com

Table 1: Comparison of Common Acyl Protecting Groups for Alcohols
Protecting GroupAbbreviationRelative StabilityCommon Removal Conditions
AcetylAcLowMild acid or base (e.g., K2CO3, NH3) libretexts.orghighfine.com
BenzoylBzMediumAcid or base, more stable than Acetyl libretexts.orghighfine.com
PivaloylPiv / PvHighStrong acid, base, or reducing agents libretexts.orgwikipedia.org

Key Discoveries and Methodological Advancements Leading to the Synthesis and Study of 4-Oxochroman-7-yl Pivalate

While specific research literature focusing exclusively on this compound is not extensive, its synthesis and study are a direct result of the convergence of chromanone chemistry and the strategic use of pivalate esters as protecting groups. The creation of this compound is a logical application of well-established synthetic principles to create a stable intermediate for use in more complex molecular construction.

The synthesis of this compound would begin with the formation of its precursor, 7-hydroxychroman-4-one. This precursor can be synthesized through various established methods for substituted chromanones. The crucial next step is the selective protection of the phenolic hydroxyl group at the C-7 position. This is achieved through an O-acylation reaction, where 7-hydroxychroman-4-one is treated with a pivaloylating agent, such as pivaloyl chloride or pivaloic anhydride, typically in the presence of a base. wikipedia.org This type of reaction is standard for the acylation of phenols and has been successfully applied to similar heterocyclic systems, such as the synthesis of coumarin (B35378) and flavone (B191248) esters. mdpi.comresearchgate.net

The primary motivation for synthesizing this compound is to leverage the robust nature of the pivaloyl protecting group. libretexts.org By masking the reactive 7-hydroxyl group, chemists can perform reactions on other parts of the chromanone molecule—such as the ketone at C-4 or the heterocyclic ring—without interference from the phenol (B47542). The high stability of the pivalate ester ensures it survives reaction conditions that might cleave other, more labile protecting groups. wikipedia.orghighfine.com After the desired modifications are complete, the pivaloyl group can be removed to reveal the free hydroxyl group, completing the synthesis of the final target molecule. Therefore, the study of this compound is intrinsically linked to its role as a key intermediate, enabling the efficient and controlled synthesis of complex chromanone-based compounds.

Table 2: Hypothetical Synthesis Pathway for this compound
StepReactionKey ReagentsPurpose
1Formation of Chromanone RingPhenolic precursor, cyclization agents (e.g., acid/base) ijrpc.comTo construct the core 7-hydroxychroman-4-one scaffold.
2O-Pivaloylation7-hydroxychroman-4-one, Pivaloyl chloride, Base (e.g., Pyridine) wikipedia.orgTo protect the C-7 hydroxyl group as a stable pivalate ester.
3Further Synthetic ModificationsVarious reagents targeting other parts of the molecule.To perform desired chemical transformations while the C-7 hydroxyl is protected.
4DeprotectionStrong acid or base libretexts.orgTo remove the pivaloyl group and reveal the free C-7 hydroxyl group in the final product.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Oxochroman-7-yl pivalate to achieve high-purity yields?

  • Methodological Answer : Synthesis optimization requires inert conditions (e.g., nitrogen atmosphere) to prevent ester hydrolysis, as demonstrated in reductive deoxygenation studies of aliphatic esters . Detailed experimental protocols should include catalyst selection (e.g., Ni(cod)₂ or palladium-pivalic acid systems for cross-coupling reactions), base choices (e.g., NaOMe), and purification steps (e.g., column chromatography). Purity validation via HPLC or NMR is critical, with characterization data (melting point, spectral peaks) reported alongside yields . Journals like The Journal of Organic Chemistry emphasize reproducibility by mandating full experimental details in supporting information .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • NMR : Assign peaks for the chroman ring (δ 4.0–5.5 ppm for protons near the oxo group) and pivalate moiety (δ 1.2 ppm for tert-butyl groups) .
  • FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl groups from incomplete esterification .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. MALDI-TOF MS is preferred for detecting trace impurities .
    Journals require cross-referencing spectral data with literature and providing raw data in supplementary files .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Stability studies should assess:

  • Hydrolytic Degradation : Test under acidic/basic conditions (pH 2–10) to evaluate ester bond susceptibility. Use accelerated aging protocols (e.g., 40°C/75% RH) for long-term stability predictions .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
  • Purity Monitoring : Regular HPLC checks (e.g., every 6 months) to detect decomposition products. Safety protocols from Cayman Chemical recommend labeling hazards (e.g., irritant) and using PPE during handling .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the pivalate group in this compound’s reactivity under catalytic conditions?

  • Methodological Answer : Employ computational (DFT) and experimental (kinetic isotope effects) methods to probe steric and electronic influences of the pivalate group. For example:

  • Steric Effects : Compare reaction rates with bulkier esters (e.g., cyclododecyl pivalate) versus smaller analogs (e.g., methyl pivalate) in cross-coupling reactions. Bulkier groups may hinder nucleophilic attack, favoring specific pathways .
  • Electronic Effects : Use Hammett plots to correlate substituent effects on reaction outcomes. Journals like JACS require computational validation (e.g., transition state modeling) for mechanistic claims .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables:

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media vs. supplemented).
  • Metabolic Interference : Evaluate carnitine depletion effects (observed in pivaloyl-conjugated antibiotics) using LC-MS/MS to quantify metabolite interference .
  • Species-Specific Responses : Test in vivo models (rodents vs. primates) to assess translational relevance. Contradictions may arise from differences in esterase activity or membrane permeability .

Q. What experimental approaches are recommended for analyzing the metabolic pathways of this compound in in vitro models?

  • Methodological Answer : Use isotope-labeled tracers (e.g., ¹⁴C-pivalate) coupled with:

  • Hepatocyte Assays : Incubate with primary hepatocytes and analyze metabolites via UPLC-QTOF-MS. Identify hydrolysis products (e.g., 4-Oxochroman-7-ol) and phase II conjugates (e.g., glucuronides) .
  • Enzyme Inhibition Studies : Test esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to pinpoint responsible enzymes. Compare results with known pivalate-metabolizing systems (e.g., Candida tenuis xylose reductase) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the catalytic efficiency of this compound in polymer synthesis?

  • Methodological Answer :

  • Reproducibility Checks : Replicate studies using identical catalysts (e.g., Ni(cod)₂) and monomer ratios. Discrepancies may arise from trace moisture or oxygen .
  • Comparative Studies : Benchmark against established esters (e.g., acetates) under standardized conditions. For example, palladium-pivalate systems show superior arylation efficiency in benzene but fail in polar solvents .
  • Meta-Analysis : Aggregate data from Applied Microbiology and Biotechnology and Organic Letters to identify trends (e.g., solvent polarity effects) .

Methodological Resources

  • Synthesis & Characterization : Follow Beilstein Journal of Organic Chemistry guidelines for experimental rigor .
  • Biological Assays : Adopt protocols from Metabolism: Clinical and Experimental for carnitine depletion studies .
  • Computational Modeling : Use Gaussian or ORCA software for DFT calculations, as validated in JACS studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.